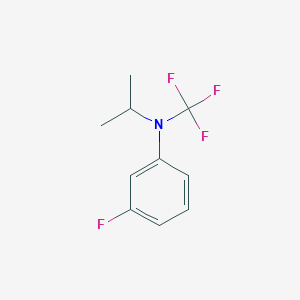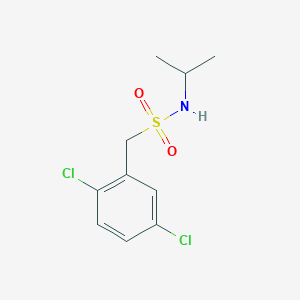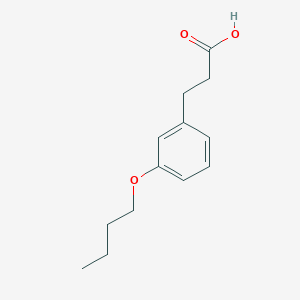
3-Butoxybenzenepropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butoxybenzenepropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by a benzene ring substituted with a butoxy group and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxybenzenepropanoic acid can be achieved through several methods. One common approach involves the alkylation of benzene with butyl bromide in the presence of a strong base, followed by the introduction of a propanoic acid group through a Friedel-Crafts acylation reaction. The reaction conditions typically involve the use of anhydrous aluminum chloride as a catalyst and an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butoxybenzenepropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of butoxybenzoic acid or butoxybenzophenone.
Reduction: Formation of 3-butoxybenzenepropanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Butoxybenzenepropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Butoxybenzenepropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butoxybenzoic acid: Similar structure but lacks the propanoic acid moiety.
3-Butoxybenzaldehyde: Contains an aldehyde group instead of a carboxylic acid.
3-Butoxybenzyl alcohol: Contains an alcohol group instead of a carboxylic acid.
Uniqueness
3-Butoxybenzenepropanoic acid is unique due to the presence of both a butoxy group and a propanoic acid moiety, which confer specific chemical and physical properties
Propriétés
Numéro CAS |
28945-91-7 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
3-(3-butoxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H18O3/c1-2-3-9-16-12-6-4-5-11(10-12)7-8-13(14)15/h4-6,10H,2-3,7-9H2,1H3,(H,14,15) |
Clé InChI |
SZPBOWHMDSJGIG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC(=C1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)
![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)
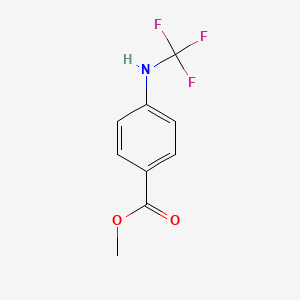
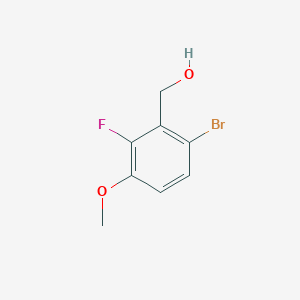
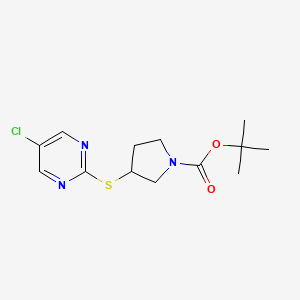

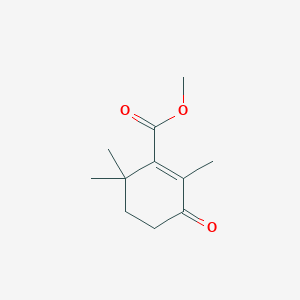
![N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B13970425.png)
![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
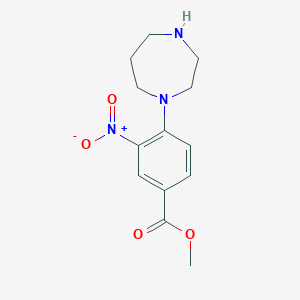
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)
